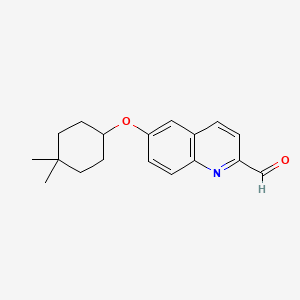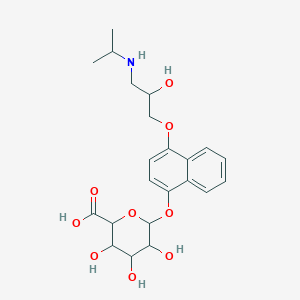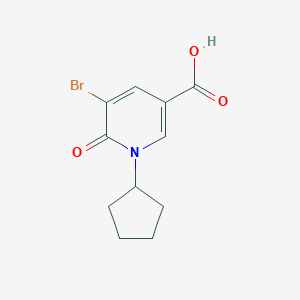
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom at the 5-position, a cyclopentyl group at the 1-position, and a carboxylic acid group at the 3-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopentyl-6-oxopyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 5-bromo-1-cyclopentyl-2,4-dioxo-3-pyridinecarboxylic acid, under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The cyclopentyl group can be oxidized to a cyclopentyl ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: 5-Amino-1-cyclopentyl-6-oxopyridine-3-carboxylic acid.
Reduction: 5-Bromo-1-cyclopentyl-6-hydroxypyridine-3-carboxylic acid.
Oxidation: this compound ketone.
Scientific Research Applications
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of brominated pyridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
5-bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-7(11(15)16)6-13(10(9)14)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) |
InChI Key |
DYRVVGURZVCUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=C(C2=O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


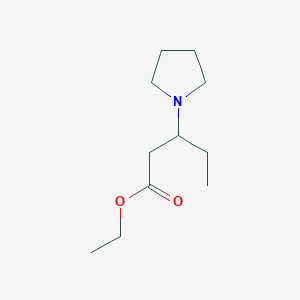
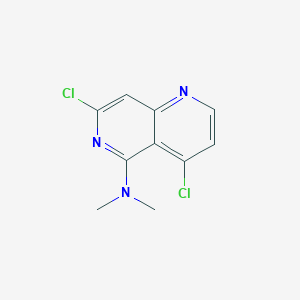

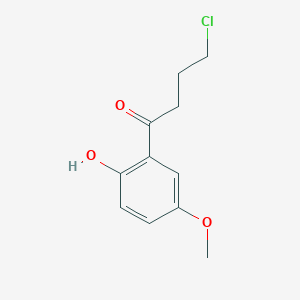
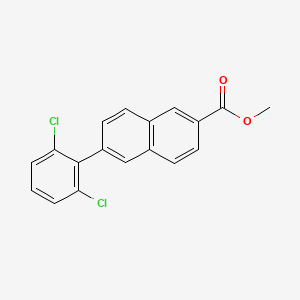
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)


![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
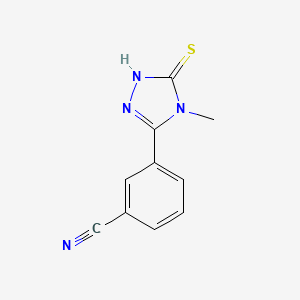
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
